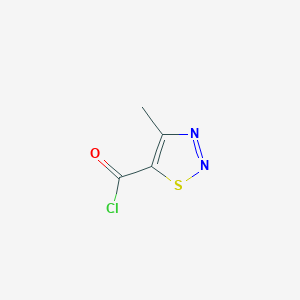

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Description

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

4-methylthiadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c1-2-3(4(5)8)9-7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNDOCTUXWLDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371743 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59944-65-9 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrolysis of Ethyl Ester

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is hydrolyzed under basic conditions to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. A typical procedure involves:

Chlorination with Thionyl Chloride (SOCl₂)

The carboxylic acid is converted to the acyl chloride using SOCl₂:

- Reagents : SOCl₂ (3 eq.), catalytic dimethylformamide (DMF)

- Conditions : Reflux at 70°C for 4 hours.

- Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is distilled or crystallized.

- Yield : 85–92%.

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ activates the carboxylic acid, forming an intermediate mixed anhydride that releases HCl and SO₂ upon decomposition.

Direct Synthesis from 4-Methyl-1,2,3-Thiadiazole Precursors

Alternative methods avoid isolation of the carboxylic acid.

From 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide

A two-step process:

One-Pot Cyclization-Chlorination

A patent (CN101066972B) describes:

- Cyclization : Methyl carbazate (from dimethyl carbonate and hydrazine hydrate) reacts with thioacetic acid in H₂SO₄ at 0°C.

- Chlorination : Immediate treatment with SOCl₂ at 60°C.

Industrial-Scale Methods

Solvent-Free Chlorination

Continuous Flow Synthesis

- Setup : Tubular reactor with SOCl₂ and carboxylic acid in dichloroethane.

- Residence Time : 30 minutes at 100°C.

- Yield : 94% with 99% purity.

Comparative Analysis of Methods

Key Observations :

- The continuous flow method offers the highest yield and purity, suitable for large-scale production.

- Solvent-free chlorination reduces environmental impact but requires rigorous HCl gas management.

Recent Advances

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Condensation Reactions: It can react with hydrazides to form hydrazones, which are useful intermediates in the synthesis of various bioactive compounds.

Common Reagents and Conditions

Amines: Used in substitution reactions to form amides.

Alcohols: React to form esters.

Hydrazides: React to form hydrazones.

Water: Causes hydrolysis to form the corresponding carboxylic acid.

Major Products

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Hydrazones: Formed from reactions with hydrazides.

Carboxylic Acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride has been studied for its potential therapeutic effects. The compound serves as a precursor for synthesizing various biologically active derivatives.

Antimicrobial Activity

Research indicates that derivatives of 4-methyl-1,2,3-thiadiazole exhibit potent antimicrobial properties. For instance, a study synthesized 15 new derivatives of this compound and evaluated their in vitro antimicrobial activity. One derivative showed a minimum inhibitory concentration (MIC) as low as 1.95 µg/mL against certain bacterial strains, demonstrating strong antibacterial efficacy compared to standard antibiotics like nitrofurantoin .

Fungicidal Properties

The fungicidal activity of this compound has also been documented. In preliminary bioassays, compounds derived from this thiadiazole exhibited significant inhibition against pathogens such as Fusarium oxysporum, with some derivatives achieving up to 100% inhibition at specific concentrations .

Agricultural Applications

The compound's insecticidal properties make it valuable in agricultural settings. Research has shown that various thiadiazole derivatives can act as effective agrochemicals.

Pesticide Development

Studies have demonstrated that compounds derived from 4-methyl-1,2,3-thiadiazole can be developed into pesticides with high efficacy against agricultural pests. For example, hybrids formed from this compound have shown promising results in protecting crops from viral infections like Tobacco Mosaic Virus (TMV), achieving notable curative and protective rates .

Material Science

In addition to biological applications, this compound is being explored for its potential use in materials science.

Synthesis of Functional Materials

The compound is utilized in synthesizing functional materials due to its unique chemical structure. It can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance. For instance, studies have focused on using thiadiazole derivatives to create novel materials with enhanced optical and electronic properties .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, which can exhibit biological activity by interacting with specific molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: The parent compound from which 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is derived.

4-Methyl-1,2,3-thiadiazole-5-carboxylate esters: Esters derived from the carboxylic acid form.

4-Methyl-1,2,3-thiadiazole-5-carboxamide: An amide derivative.

Uniqueness

This compound is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Activité Biologique

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS 59944-65-9) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its potential therapeutic applications.

The primary biological activity of this compound is attributed to its interaction with various microbial and cellular targets:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against Gram-positive bacteria. It disrupts bacterial metabolic processes by interacting with bacterial enzymes, leading to growth inhibition . The minimum inhibitory concentration (MIC) for certain strains can be as low as 1.95 µg/mL, indicating strong bioactivity .

- Cellular Effects : In addition to its antimicrobial effects, this compound influences cellular processes such as apoptosis in cancer cells. It activates caspase enzymes and promotes the release of cytochrome c from mitochondria, which are critical steps in the apoptotic pathway .

This compound is characterized by several biochemical properties:

- Enzyme Interaction : The compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which plays a role in protein folding and stabilization. This inhibition can lead to disturbances in cellular homeostasis and promote cell death in malignant cells.

- Stability and Transport : Under standard laboratory conditions, the compound exhibits stability with minimal degradation over time. Its lipophilicity suggests good bioavailability and effective transport across cell membranes via ATP-binding cassette (ABC) transporters .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy :

- Cytotoxicity Studies :

- Fluorescence and Spectroscopic Analysis :

Comparative Biological Activity Table

| Activity Type | Target Organisms/Cells | MIC Range (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | 1.95 - 15.62 | Strong activity against Staphylococcus spp. |

| Anticancer | Various cancer cell lines | N/A | Induces apoptosis via caspase activation |

| Cytotoxicity | A549, HeLa | N/A | Minimal effect on cell proliferation observed |

| Enzyme Inhibition | Hsp90 | N/A | Disruption of protein folding mechanisms |

Q & A

Q. What are the key synthetic routes for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves cyclization reactions using acetyl chloride as a reagent. For example, 4-methylthiosemicarbazide reacts with acetyl chloride under controlled reflux conditions to form thiadiazole derivatives . Critical parameters include:

- Temperature : Maintain reflux (typically 80–100°C) to ensure complete cyclization.

- Stoichiometry : Use a 1:1 molar ratio of thiosemicarbazide to acetyl chloride to minimize side products.

- Reaction Time : Monitor progress via TLC or HPLC; reactions often require 4–6 hours.

Alternative methods may involve chlorination of precursor carboxylic acids using agents like thionyl chloride (SOCl₂), though evidence specific to this compound is limited.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity. For example, the carbonyl chloride group exhibits distinct deshielded signals (~170–180 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detect characteristic C=O (1750–1820 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.

Cross-reference data with open-access databases like CAS Common Chemistry for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound with different chlorinating agents?

- Methodological Answer : Systematic optimization is required:

- Agent Comparison : Test acetyl chloride, thionyl chloride, and phosphorus oxychloride (POCl₃) under identical conditions.

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting material or over-chlorinated products).

- Kinetic Studies : Monitor reaction progress at intervals to determine rate-limiting steps.

For example, acetyl chloride may favor cyclization but require longer reaction times, while POCl₃ could improve yields but increase side reactions .

Q. What strategies enhance the stability of this compound during storage and handling?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Avoid moisture and light exposure.

- Stabilizers : Add molecular sieves (3Å) to absorb trace water.

- Stability Assays : Conduct accelerated degradation studies at 40°C/75% RH for 1–2 weeks, analyzing purity via NMR or LC-MS .

Q. How can regioselectivity be controlled in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic attack at the carbonyl chloride group.

- Catalysts : Use Lewis acids (e.g., AlCl₃) to activate specific electrophilic sites.

- Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) may preferentially target less hindered positions.

Mechanistic insights from analogous thiadiazole systems suggest that electronic effects (e.g., electron-withdrawing groups) direct reactivity .

Data Contradiction & Validation

Q. How should conflicting literature data on the compound’s melting point or solubility be addressed?

- Methodological Answer :

- Reproducibility Tests : Repeat measurements using calibrated equipment (e.g., DSC for melting points).

- Solvent Screening : Test solubility in DMSO, ethanol, and chloroform under controlled temperatures.

- Peer Validation : Cross-check with independent studies or databases like CAS Common Chemistry .

Q. What experimental designs are recommended for studying the bioactivity of derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., alkyl, aryl) at the 4-methyl or carbonyl positions via nucleophilic substitution or cross-coupling reactions .

- Bioassays : Test enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assays) using standardized protocols.

- SAR Analysis : Correlate structural modifications (e.g., electron-withdrawing groups) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.